(1-Methylazetidin-3-yl)methanamine
Overview
Description
(1-Methylazetidin-3-yl)methanamine: is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is a useful building block in the synthesis of polypeptides and other nitrogen-containing compounds with potential biological properties. It is also used as a reagent in the synthesis of amidinourea derivatives as neuropeptide Y ligands.
Scientific Research Applications
Chemistry: (1-Methylazetidin-3-yl)methanamine is used as a building block in the synthesis of complex organic molecules. It is particularly useful in the synthesis of polypeptides and other nitrogen-containing compounds.
Biology: In biological research, this compound is used to study the structure and function of proteins and enzymes. It is also used in the development of new drugs and therapeutic agents.
Medicine: It is also being investigated for its antimicrobial and antifungal properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the manufacture of agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylazetidin-3-yl)methanamine typically involves the reaction of azetidine with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (1-Methylazetidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted azetidines, amines, and oxides .
Mechanism of Action
The mechanism of action of (1-Methylazetidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. As a neuropeptide Y ligand, it binds to neuropeptide Y receptors, modulating their activity and influencing various physiological processes. The compound’s antimicrobial and antifungal properties are attributed to its ability to disrupt the cell membrane and inhibit the growth of microorganisms .
Comparison with Similar Compounds
Azetidine: The parent compound of (1-Methylazetidin-3-yl)methanamine.
Pyrrolidine: A five-membered nitrogen-containing heterocycle.
Piperidine: A six-membered nitrogen-containing heterocycle.
Uniqueness: this compound is unique due to its four-membered ring structure, which imparts distinct chemical and biological properties. Its ability to act as a neuropeptide Y ligand and its potential antimicrobial and antifungal activities set it apart from other similar compounds .
Properties
IUPAC Name |
(1-methylazetidin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c1-7-3-5(2-6)4-7/h5H,2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZMJWPHZFXDSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1359656-98-6 | |
Record name | 1-(1-Methylazetidin-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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